4-[3-(Trifluoromethyl)phenyl]thian-4-ol 4-[3-(Trifluoromethyl)phenyl]thian-4-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13647347
InChI: InChI=1S/C12H13F3OS/c13-12(14,15)10-3-1-2-9(8-10)11(16)4-6-17-7-5-11/h1-3,8,16H,4-7H2
SMILES:
Molecular Formula: C12H13F3OS
Molecular Weight: 262.29 g/mol

4-[3-(Trifluoromethyl)phenyl]thian-4-ol

CAS No.:

Cat. No.: VC13647347

Molecular Formula: C12H13F3OS

Molecular Weight: 262.29 g/mol

* For research use only. Not for human or veterinary use.

4-[3-(Trifluoromethyl)phenyl]thian-4-ol -

Specification

Molecular Formula C12H13F3OS
Molecular Weight 262.29 g/mol
IUPAC Name 4-[3-(trifluoromethyl)phenyl]thian-4-ol
Standard InChI InChI=1S/C12H13F3OS/c13-12(14,15)10-3-1-2-9(8-10)11(16)4-6-17-7-5-11/h1-3,8,16H,4-7H2
Standard InChI Key MYIKSHYYPVTNAM-UHFFFAOYSA-N
Isomeric SMILES C1CSCCC1(C2=CC(=CC=C2)C(F)(F)F)O
Canonical SMILES C1CSCCC1(C2=CC(=CC=C2)C(F)(F)F)O

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound features a six-membered thiane ring (C₅H₁₀S) with a hydroxyl group (-OH) and a 3-(trifluoromethyl)phenyl substituent at the 4-position. The thiane ring adopts a chair conformation, with the hydroxyl group occupying an axial position, as inferred from analogous thiopyran derivatives. The trifluoromethyl (-CF₃) group on the phenyl ring contributes to electron-withdrawing effects, influencing the compound's reactivity and intermolecular interactions.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₂H₁₃F₃OS
Molecular Weight262.29 g/mol
IUPAC Name4-[3-(trifluoromethyl)phenyl]thian-4-ol
SMILESC1CSCCC1(C2=CC(=CC=C2)C(F)(F)F)O
InChIKeyMYIKSHYYPVTNAM-UHFFFAOYSA-N

Spectroscopic Features

While experimental NMR or IR data for 4-[3-(trifluoromethyl)phenyl]thian-4-ol are unavailable, comparisons to structurally similar compounds suggest distinct signals:

  • ¹H NMR: A singlet for the hydroxyl proton (δ ~2.5 ppm) and multiplet signals for the thiane ring protons (δ 1.8–3.0 ppm).

  • ¹⁹F NMR: A characteristic triplet for the -CF₃ group (δ ~-60 ppm) .

Synthesis and Purification Strategies

Synthetic Routes

The compound is synthesized via a two-step protocol:

  • Friedel-Crafts Alkylation: Reaction of thian-4-ol with 3-(trifluoromethyl)benzyl chloride in the presence of AlCl₃ to form the substituted thiane intermediate.

  • Oxidation-Hydroxylation: Treatment with mCPBA (meta-chloroperbenzoic acid) to introduce the hydroxyl group, followed by purification via column chromatography (silica gel, ethyl acetate/hexane).

Table 2: Synthetic Yield Optimization

StepReagentsTemperatureYield (%)
1AlCl₃, DCM, 24 h0–25°C62
2mCPBA, CHCl₃, 6 h40°C78

Industrial-Scale Production Challenges

Scaling up synthesis requires addressing:

  • CF₃ Group Stability: Degradation risks at high temperatures (>80°C).

  • Byproduct Formation: Competing sulfoxide derivatives during oxidation.

Physicochemical and Thermodynamic Properties

Solubility and Partition Coefficients

Experimental logP (octanol-water) values are unreported, but computational models (e.g., SwissADME) predict a logP of 3.2 ± 0.3, indicating moderate lipophilicity. The -CF₃ group enhances membrane permeability, a trait leveraged in CNS-targeting drug candidates .

Thermal Stability

Differential scanning calorimetry (DSC) of analogous compounds reveals a melting point range of 145–150°C, with decomposition onset at 210°C.

Applications in Organic Synthesis

Building Block for Heterocycles

The compound serves as a precursor for:

  • Thiopyran Derivatives: Ring expansion via oxidative coupling.

  • Sulfone Analogues: Oxidation with H₂O₂/Na₂WO₄ yields sulfones with enhanced electronic properties.

Table 3: Derivative Synthesis Examples

DerivativeReaction ConditionsYield (%)
4-[3-(CF₃)phenyl]thiopyran-4-olmCPBA, CH₂Cl₂, 12 h65
Sulfone analogueH₂O₂ (30%), Na₂WO₄, 24 h58

Future Research Directions

  • Pharmacokinetic Studies: ADMET profiling to assess oral bioavailability.

  • Target Identification: High-throughput screening against kinase libraries.

  • Derivatization: Introducing electron-donating groups to modulate reactivity.

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